

# 1-(2-Aminothiophen-3-yl)ethanone molecular weight and formula.

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## Compound of Interest

Compound Name: 1-(2-Aminothiophen-3-yl)ethanone

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An In-Depth Technical Guide to **1-(2-Aminothiophen-3-yl)ethanone**: Synthesis, Properties, and Applications

## Introduction: The Versatile Heterocyclic Scaffold

**1-(2-Aminothiophen-3-yl)ethanone** is a heterocyclic compound featuring a thiophene ring substituted with both an amino group at the C2 position and an acetyl group at the C3 position. This specific arrangement of functional groups makes it an exceptionally valuable and versatile building block in synthetic organic chemistry. The 2-aminothiophene core is a "privileged structure" frequently found in a multitude of biologically active compounds, serving as a bioisosteric replacement for a phenyl ring in many drug candidates.<sup>[1]</sup> This guide provides a comprehensive technical overview of **1-(2-Aminothiophen-3-yl)ethanone**, intended for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, spectroscopic characterization, and critical role as a precursor in the development of novel therapeutic agents and functional materials.

## Physicochemical and Structural Properties

The identity and purity of a chemical compound are established through its unique physicochemical properties. For **1-(2-Aminothiophen-3-yl)ethanone**, these foundational data points are critical for its handling, characterization, and application in further synthetic endeavors.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NOS	[2]
Molecular Weight	141.19 g/mol	[2]
CAS Number	892127-08-1	[2][3]
IUPAC Name	1-(2-aminothiophen-3-yl)ethanone	N/A
Common Synonyms	1-(2-Amino-3-thienyl)ethanone; Ethanone, 1-(2-amino-3-thienyl)-	[2]
Appearance	Typically a solid powder, ranging from yellowish to brownish	[4]

The molecule's stability is generally good under standard laboratory conditions, though like many amines, it may be sensitive to oxidation and light over extended periods. Storage in a cool, dark, and inert atmosphere is recommended to maintain its integrity.[2]

## Core Synthesis: The Gewald Reaction

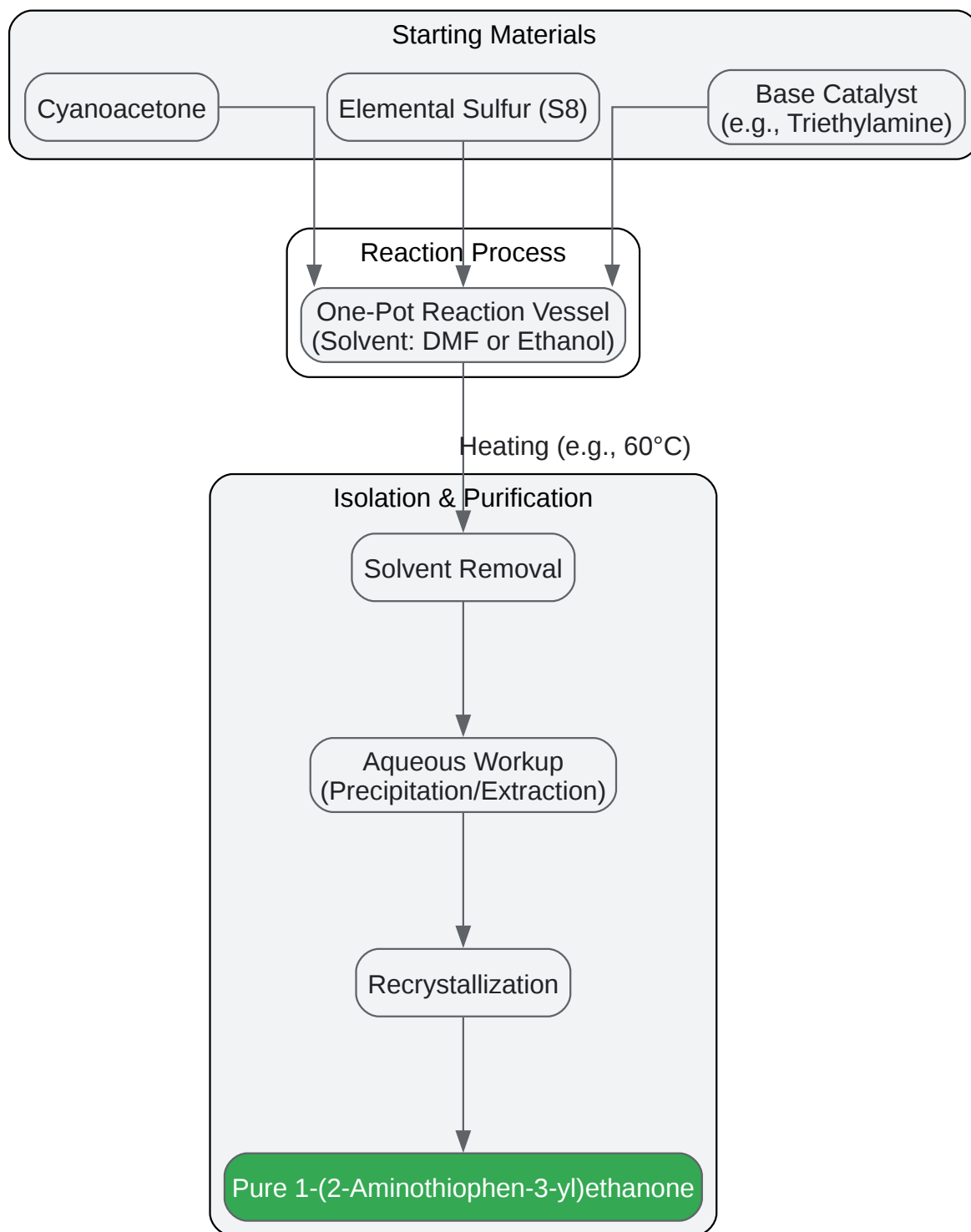
The most prominent and efficient method for synthesizing 2-aminothiophenes, including **1-(2-Aminothiophen-3-yl)ethanone**, is the Gewald reaction.[1] This one-pot, three-component reaction is valued for its operational simplicity, use of readily available starting materials, and ability to produce highly functionalized thiophenes in good yields.[5]

The synthesis of **1-(2-Aminothiophen-3-yl)ethanone** via a modified Gewald reaction involves the condensation of cyanoacetone, elemental sulfur, and a base catalyst.[4][6] The causality behind this choice of reactants is clear: cyanoacetone provides the activated methylene group and the eventual acetyl and nitrile-derived amino groups, while elemental sulfur is the source of the heteroatom for the thiophene ring.

## Reaction Mechanism Workflow

The reaction proceeds through two key stages:

- Knoevenagel Condensation: The base (e.g., triethylamine, morpholine) deprotonates the  $\alpha$ -carbon of cyanoacetone, creating a nucleophile that attacks elemental sulfur ( $S_8$ ).
- Cyclization and Tautomerization: The sulfur-adduct then undergoes an intramolecular cyclization, followed by tautomerization to form the stable aromatic 2-aminothiophene ring.



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Caption: Workflow for the Gewald synthesis of **1-(2-aminothiophen-3-yl)ethanone**.

## Experimental Protocol: Gewald Synthesis

This protocol is a representative example based on established methodologies for synthesizing 3-acetyl-2-aminothiophenes.<sup>[4][6]</sup>

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyanoacetone (1.0 eq) and elemental sulfur (1.1 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
- **Catalyst Addition:** To the stirred solution, add a basic catalyst such as triethylamine or morpholine (0.5 - 1.0 eq) dropwise. An initial exothermic reaction may be observed.
- **Reaction:** Heat the reaction mixture to 50-60 °C and maintain for 2-5 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Workup and Isolation:** After completion, cool the mixture to room temperature. If using a volatile solvent like ethanol, it may be removed under reduced pressure. The residue is then typically poured into ice-water or treated with a dilute acid to precipitate the crude product.
- **Purification:** Collect the solid product by filtration, wash with cold water, and dry. For higher purity, the crude product should be recrystallized from a suitable solvent system, such as an ethanol/water or cyclohexane/dichloromethane mixture.<sup>[4]</sup>
- **Validation:** The structure and purity of the final compound must be confirmed using spectroscopic methods (NMR, IR, MS) and melting point analysis. This step is critical for validating the success of the synthesis.

## Spectroscopic Profile and Characterization

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule. The key features for **1-(2-Aminothiophen-3-yl)ethanone** are as follows:

- **Infrared (IR) Spectroscopy:** The IR spectrum serves as a quick diagnostic tool for the presence of key functional groups. Characteristic absorption bands include N-H stretching vibrations for the primary amine (typically two bands in the 3200-3500 cm<sup>-1</sup> region), a strong C=O stretch for the ketone (around 1630-1680 cm<sup>-1</sup>), and C=C stretching from the thiophene ring (1550-1620 cm<sup>-1</sup>).<sup>[7][8]</sup>

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$ -NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group ( $\text{CH}_3$ ), a broad singlet for the amine protons ( $\text{NH}_2$ ), and two doublets corresponding to the two coupled protons on the thiophene ring.
  - $^{13}\text{C}$ -NMR: The carbon NMR would reveal distinct signals for the carbonyl carbon of the ketone, the methyl carbon, and the four unique carbons of the substituted thiophene ring. The C2 carbon bearing the amino group would appear significantly upfield compared to the other ring carbons.[\[4\]](#)[\[8\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) spectrum will show a prominent molecular ion peak ( $\text{M}^+$ ) or protonated molecular ion peak ( $[\text{M}+\text{H}]^+$ ) corresponding to the calculated molecular weight of 141.19 Da.

## Applications in Drug Discovery and Materials Science

The true value of **1-(2-Aminothiophen-3-yl)ethanone** lies in its potential as a versatile synthetic intermediate. Its two distinct functional groups—the nucleophilic C2-amino group and the electrophilic C3-acetyl group—can be selectively modified to build a vast library of more complex molecules.

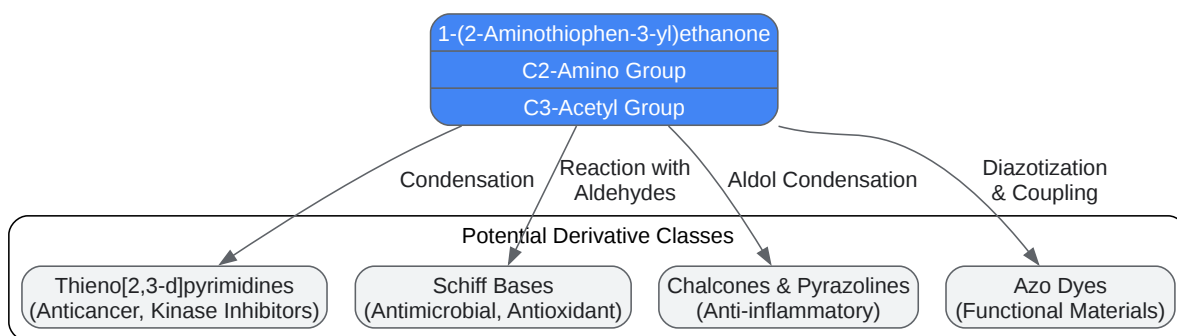
Highly substituted 2-aminothiophenes are foundational to many compounds with significant biological activity, including antimicrobial, anti-inflammatory, antioxidant, and cytostatic properties.[\[1\]](#)[\[9\]](#)[\[10\]](#)

## Synthetic Utility and Logical Derivatization

The strategic placement of the amine and acetyl groups allows for a wide range of subsequent chemical transformations:

- Reactions at the Amino Group: The C2-amino group can readily undergo acylation, alkylation, diazotization, or condensation with aldehydes and ketones to form Schiff bases, opening pathways to fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are known for their diverse pharmacological activities.[\[9\]](#)

- Reactions at the Acetyl Group: The C3-acetyl group's carbonyl carbon is electrophilic and its  $\alpha$ -protons are acidic. It can participate in aldol condensations, Knoevenagel reactions, or be converted into other functional groups, allowing for the extension of the molecule's carbon skeleton.



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Caption: Synthetic utility of **1-(2-aminothiophen-3-yl)ethanone** as a precursor.

This dual reactivity makes it a cornerstone intermediate for generating molecular diversity in drug discovery programs, particularly in the search for new kinase inhibitors, anti-leishmaniasis agents, and selective cytostatic agents.<sup>[10][11]</sup>

## Conclusion

**1-(2-Aminothiophen-3-yl)ethanone** is more than just a chemical compound; it is a strategic tool for chemical innovation. Its straightforward synthesis via the robust Gewald reaction, combined with the orthogonal reactivity of its functional groups, provides chemists with a reliable and powerful platform for the design and synthesis of novel, high-value molecules. Its continued application in medicinal chemistry and materials science underscores the enduring importance of well-designed heterocyclic building blocks in advancing scientific research.

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